Dimethyl 1,3-thiazolane-2,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

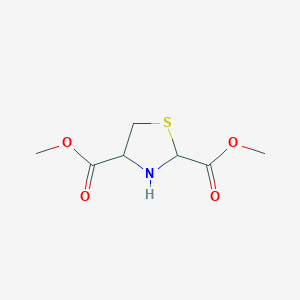

Dimethyl 1,3-thiazolane-2,4-dicarboxylate is a useful research compound. Its molecular formula is C7H11NO4S and its molecular weight is 205.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Dimethyl 1,3-thiazolane-2,4-dicarboxylate (DMTDC) is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article provides a comprehensive overview of the biological activity of DMTDC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DMTDC has the molecular formula C7H11NO4S and a molecular weight of 205.23 g/mol. It features a thiazolane ring structure with two esterified carboxylate groups, contributing to its reactivity and potential applications in various fields including medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that compounds related to DMTDC exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiazole derivatives in inhibiting bacterial growth, suggesting that DMTDC could be explored as an antimicrobial agent. The structural features of thiazoles, including the thiazolane framework present in DMTDC, are believed to play a crucial role in this activity.

Antioxidant Activity

Thiazolidine derivatives, including those related to DMTDC, have been investigated for their antioxidant properties. A study demonstrated that thiazolidines can stabilize cell culture media by reducing oxidative stress and enhancing the stability of sensitive components like folic acid and methionine . This antioxidant effect is attributed to the ability of thiazolidines to induce superoxide dismutase and increase intracellular glutathione levels, which are vital for cellular defense against oxidative damage.

Case Studies and Experimental Findings

-

Inhibition of Proline Metabolism :

A study on proline analogs indicated that compounds structurally similar to DMTDC could inhibit proline metabolism in cancer cells. This inhibition was associated with reduced spheroid growth in breast cancer models, highlighting the potential for DMTDC or its derivatives in cancer therapy . -

Cell Culture Stability :

In biotechnological applications, DMTDC-related compounds have been shown to enhance the stability of cell culture media used for monoclonal antibody production. The presence of thiazolidine structures improved process performance by mitigating reactive species generation during cell culture .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl 2-thiazolidine-4-carboxylate | Thiazolidine ring with carboxylate groups | Typically more stable than thiazolanes |

| Ethyl 1,3-thiazole-2-carboxylate | Thiazole ring with ethyl ester | Often used in agricultural applications |

| 5-Methylthiazole-2-carboxylic acid | Thiazole ring with a carboxylic acid group | Exhibits distinct biological activity |

| Dimethyl 2-thiophenecarboxylate | Thiophene ring structure | Differently interacts due to sulfur atom presence |

DMTDC stands out due to its specific structural characteristics and dual carboxylate functionality, which may enhance its reactivity and biological efficacy compared to related compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

1. Synthesis of Heterocyclic Compounds:

Dimethyl 1,3-thiazolane-2,4-dicarboxylate is often utilized as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been employed in the one-pot multicomponent synthesis of novel 2-imino-1,3-thiazolidin-4-ones. This method involves the reaction of primary amines with phenyl isothiocyanate and dimethyl acetylenedicarboxylate, yielding products with significant pharmaceutical potential .

2. Reaction with Thiourea Derivatives:

The compound can react with thiourea derivatives to produce 1,3-thiazolidin-4-one derivatives through a straightforward method that does not require catalysts. This flexibility allows for the synthesis of a diverse range of products with varying functional groups .

Medicinal Chemistry Applications

1. Anti-inflammatory Activity:

Research has shown that thiazolidine derivatives exhibit anti-inflammatory properties. This compound derivatives have been studied for their ability to inhibit nitric oxide production in inflammatory conditions. This suggests potential therapeutic applications in treating inflammatory diseases .

2. Potential Anticancer Properties:

Some studies have indicated that thiazolidine compounds may possess anticancer properties. The structural characteristics of this compound could be pivotal in developing new anticancer agents through further modifications and derivatization .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

dimethyl 1,3-thiazolidine-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAHPKXSIYXTAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377137 |

Source

|

| Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318233-97-5 |

Source

|

| Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.